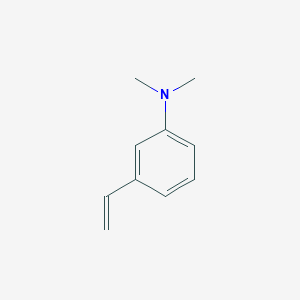

N,N-Dimethyl-3-vinylaniline

Description

Significance of Aryl-Vinyl-Amine Scaffolds in Organic and Materials Chemistry

Aryl-vinyl-amine scaffolds are crucial structural motifs in a wide array of organic molecules and functional materials. The vinyl group serves as a key functional handle for polymerization reactions, allowing for the creation of polymers with tailored electronic and physical properties. smolecule.com The amine group, particularly a dimethylamino group, significantly influences the electronic nature of the aromatic ring, enhancing its reactivity in various chemical transformations. smolecule.comresearchgate.net

These scaffolds are integral to the synthesis of:

Polymers and Copolymers: The vinyl group's ability to undergo polymerization is fundamental in producing specialty polymers. cymitquimica.com

Dyes and Pigments: The aromatic amine structure is a common feature in chromophores, and these compounds can be used as intermediates in the synthesis of dyes. lookchem.com

Functional Materials: Aryl-vinyl-amines are explored for applications in electronic and biomedical materials due to their unique properties. smolecule.com

The versatility of these scaffolds also extends to their use as precursors in the synthesis of complex heterocyclic compounds, such as indoles and quinolines, which are prevalent in pharmaceuticals and natural products. researchgate.netmdpi.comnih.gov

Research Context of N,N-Dimethyl-3-vinylaniline and Related Isomers

This compound is one of three structural isomers, the others being N,N-dimethyl-2-vinylaniline and N,N-dimethyl-4-vinylaniline. The position of the vinyl group on the aniline (B41778) ring significantly impacts the molecule's steric and electronic properties, leading to different reactivities and applications.

N,N-Dimethyl-4-vinylaniline (p-isomer): This isomer is well-documented and used as a monomer in polymerization reactions and as an intermediate in the synthesis of dyes and specialty chemicals. cymitquimica.comlookchem.comchemicalbook.com Its para-substitution allows for more straightforward polymerization and participation in reactions where steric hindrance is a limiting factor.

N,N-Dimethyl-2-vinylaniline (o-isomer): The ortho-isomer is often utilized in the synthesis of heterocyclic compounds through cyclization reactions involving the adjacent vinyl and amine functionalities. researchgate.netmdpi.com

This compound (m-isomer): The meta-position of the vinyl group in this compound offers a unique reactivity profile compared to its isomers. Research on this specific isomer often focuses on its role in organic synthesis, particularly in reactions where the electronic effects of the meta-substituent are exploited.

The table below provides a comparative overview of the basic properties of these isomers.

| Property | N,N-Dimethyl-2-vinylaniline | This compound | N,N-Dimethyl-4-vinylaniline |

| CAS Number | 4469-18-9 | 5339-11-7 | 2039-80-7 |

| Molecular Formula | C₁₀H₁₃N | C₁₀H₁₃N | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol | 147.22 g/mol | 147.22 g/mol |

| Boiling Point | Not readily available | Not readily available | 241.6 °C at 760 mmHg guidechem.com |

| Primary Research Focus | Synthesis of heterocycles researchgate.netmdpi.com | Organic synthesis building block smolecule.com | Monomer for polymers, dye intermediate cymitquimica.comlookchem.com |

Scope and Research Objectives in this compound Studies

Research involving this compound primarily centers on its utility as a building block in organic synthesis. Key research objectives include:

Synthesis of Novel Compounds: Utilizing the vinyl and amine functionalities to construct more complex molecules. This includes participation in coupling reactions and electrophilic aromatic substitutions. smolecule.com

Polymer Chemistry: Investigating its potential as a monomer or co-monomer to create polymers with specific properties, leveraging the meta-substitution pattern for unique polymer architectures. smolecule.com

Development of Synthetic Methodologies: Exploring new and efficient synthetic routes to this compound itself and its derivatives. smolecule.com

Studies on this compound contribute to the broader understanding of structure-reactivity relationships within the aryl-vinyl-amine class and expand the toolbox for synthetic chemists.

Structure

3D Structure

Properties

IUPAC Name |

3-ethenyl-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-4-9-6-5-7-10(8-9)11(2)3/h4-8H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICSCPLZGPFCIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277674 | |

| Record name | 3-ethenyl-n,n-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5339-11-7 | |

| Record name | NSC3472 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-ethenyl-n,n-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Dimethyl 3 Vinylaniline and Analogous Structures

Novel Synthetic Protocols and Methodological Advancements

One-Pot and Multicomponent Reactions

A notable example is the direct synthesis of N,N-dimethylaniline from nitrobenzene (B124822) and methanol (B129727) in a one-pot process. rsc.org In this reaction, a Raney-Ni® catalyst facilitates the sequential hydrogenation of nitrobenzene to aniline (B41778), followed by the N-methylation of aniline using methanol as both a hydrogen source and an alkylating agent. rsc.org This method achieves a high yield of N,N-dimethylaniline (up to 98%) and demonstrates the power of one-pot reactions to combine reduction and alkylation. rsc.org

Multicomponent reactions, where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials, are also employed for synthesizing aniline derivatives. A facile three-component method has been developed for the synthesis of meta-substituted anilines. rsc.org This reaction involves the cyclo-condensation and subsequent aromatization of an in situ-generated imine (from acetone (B3395972) and an amine) with a 1,3-diketone. rsc.orgbeilstein-journals.org The reaction sequence proceeds through the nucleophilic addition of an enamine to the 1,3-diketone, followed by intramolecular cyclization and dehydration to yield the final aniline product. beilstein-journals.org The success of this reaction is influenced by the electronic properties of the substituents on the 1,3-diketone. beilstein-journals.org

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product | Key Features | Reference |

| One-Pot Synthesis | Nitrobenzene, Methanol | Raney-Ni® | N,N-dimethylaniline | Sequential hydrogenation and N-methylation; Methanol acts as hydrogen source, alkylating agent, and solvent. | rsc.org |

| Three-Component Reaction | 1,3-Diketone, Amine, Acetone | Acid catalysis (optional), Molecular sieves (optional) | meta-Substituted Aniline | In situ formation of imine/enamine; Cyclo-condensation followed by aromatization. | rsc.orgbeilstein-journals.org |

Chemo- and Regioselective Control in Synthesis

Controlling the chemo- and regioselectivity is a significant challenge in the functionalization of aniline derivatives due to the multiple reactive sites, including the nitrogen atom (N-H) and the aromatic ring's ortho, meta, and para positions (C-H). acs.org The amino group is strongly nucleophilic and activating, typically directing electrophilic aromatic substitution to the ortho and para positions, making selective meta-functionalization particularly difficult. smolecule.comacs.org

To overcome these challenges, various strategies have been developed that utilize transition-metal catalysis to achieve precise C-H functionalization. researchgate.net By choosing appropriate catalysts and directing groups, it is possible to selectively form carbon-carbon and carbon-heteroatom bonds at specific positions on the aniline ring. researchgate.net

Palladium-Catalyzed Cross-Coupling: The synthesis of N,N-dimethyl-3-vinylaniline often relies on palladium-catalyzed cross-coupling reactions. This method provides excellent regioselective control for introducing the vinyl group at the meta-position. A typical route involves the reaction of an N,N-dimethyl-3-haloaniline (e.g., 3-bromo-N,N-dimethylaniline) with a vinylating agent, such as a vinyl organometallic compound, in the presence of a palladium catalyst and a suitable ligand.

Directing Group Strategies: For direct C-H functionalization, a directing group can be temporarily installed on the aniline's nitrogen atom. This group physically positions a metal catalyst near a specific C-H bond, enabling its selective activation and subsequent reaction. For example, ruthenium catalysis has been successfully used for remote meta-C-H functionalization of arenes. researchgate.net While ortho- and para-functionalizations are more common, specialized catalytic systems are emerging for the more challenging meta-selective reactions.

Catalyst-Free Reactions: In some cases, regioselectivity can be achieved without a transition-metal catalyst. For instance, a method for the direct Csp²-H radical thiocyanation of free anilines uses potassium SCN as the thiocyanation source and potassium persulfate as an oxidant to achieve high regioselectivity for the para-position. researchgate.net

The development of these selective methods is crucial for synthesizing structurally defined aniline derivatives like this compound, enabling their use in materials science and as precursors to complex molecular targets. acs.org

| Method | Target Selectivity | Key Reagents/Catalysts | Substrate Example | Description | Reference |

| Palladium-Catalyzed Cross-Coupling | meta-Vinylation | Palladium catalyst, Vinyl organometallic reagent | N,N-dimethyl-3-haloaniline | Forms a C-C bond at the site of the halogen, providing high regioselectivity for the meta position. | smolecule.com |

| Magnesium-Catalyzed Alkenylation | ortho-Alkenylation | Magnesium catalyst | Aniline, Alkyne | A chemo- and regioselective method for the ortho-alkenylation of anilines. | researchgate.net |

| Ruthenium-Catalyzed C-H Functionalization | meta-Functionalization | Ruthenium catalyst, Directing group | Aniline derivative | Utilizes a directing group to achieve functionalization at the remote meta position. | researchgate.net |

| Catalyst-Free Thiocyanation | para-Thiocyanation | KSCN, K₂S₂O₈ (oxidant) | Free anilines | A transition-metal-free radical reaction that provides para-substituted thiocyanoanilines. | researchgate.net |

| Chiral Phosphoric Acid Catalysis | para-Addition | Chiral Phosphoric Acid (CPA) | Aniline, Cyclic Thioimidate | Enantioselective para-addition to form chiral N,S-acetal-containing quaternary carbons. | acs.org |

Chemical Reactivity and Mechanistic Studies of N,n Dimethyl 3 Vinylaniline Moieties

Cyclization Reactions for Nitrogen Heterocycle Synthesis

The presence of both an amine and a vinyl group allows N,N-dimethyl-3-vinylaniline to undergo intramolecular and intermolecular cyclization reactions, providing access to a variety of important nitrogen heterocyclic frameworks.

Quinolines and Tetrahydroquinolines Formation

Quinolines and their reduced counterparts, tetrahydroquinolines, are privileged scaffolds in medicinal chemistry. mdpi.com The synthesis of quinolines from 2-vinylanilines is a well-established strategy. For instance, carbocatalytic cascade synthesis involving the reaction of 2-vinylanilines with aldehydes proceeds through condensation, electrocyclization, and dehydrogenation to afford a wide range of polysubstituted quinolines. oulu.fi Another approach involves the cobalt(III)-catalyzed C–H activation and cyclization of anilines with alkynes, where dimethyl sulfoxide (B87167) (DMSO) can serve as a C1 building block, potentially proceeding through a 2-vinylbenzenamine intermediate. acs.org

Transition-metal-free methods have also been developed, such as the reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols, which proceeds via a transamination process followed by intramolecular cyclization and oxidative aromatization. nih.gov While these methods are typically demonstrated with 2-vinylanilines or other aniline (B41778) derivatives, the underlying principles of cyclization involving the aniline nitrogen and a vinyl group suggest their potential applicability to this compound for the synthesis of specific quinoline (B57606) and tetrahydroquinoline isomers.

A notable cascade reaction for synthesizing highly functionalized tetrahydroisoquinolines (THIQs), which are structurally related to tetrahydroquinolines, has been developed using N,N-dialkyl-3-vinylanilines. researchgate.net This Lewis acid-catalyzed Friedel-Crafts/Michael cascade reaction between this compound and N-tosylaziridines, using Gd(OTf)3 as a catalyst, yields a variety of THIQs. researchgate.net

Table 1: Synthesis of Tetrahydroisoquinolines from N,N-Dialkyl-3-vinylanilines

| Catalyst | Substrates | Product Type | Yield | Diastereoselectivity | Reference |

| Gd(OTf)3 | N,N-dialkyl-3-vinylanilines, N-tosylaziridines | Highly functionalized Tetrahydroisoquinolines | High | Moderate to Excellent | researchgate.net |

Indoles and Indoline (B122111) Derivatives Synthesis

Indole (B1671886) and indoline ring systems are core components of numerous natural products and pharmaceuticals. mdpi.com The cyclization of vinylaniline derivatives is a key strategy for their construction. For example, an intramolecular interrupted hydroaminomethylation (HAM) reaction of N-protected-2-vinyl anilines serves as a powerful tool for forming 3-methyl indoles and 3-methyl indoline-2-ols. mdpi.com The chemoselectivity of this rhodium-catalyzed reaction is dependent on the nature of the N-protecting group. mdpi.com

Palladium-catalyzed reactions of diazoesters with 2-vinylaniline (B1311222) derivatives have also been reported for the synthesis of indolines. sci-hub.se Furthermore, metal-free electrochemical intramolecular C(sp²)–H amination using iodine as a mediator can produce both indoline and indole derivatives from 2-vinyl anilines. organic-chemistry.org While these examples primarily utilize 2-vinylanilines, the fundamental reactivity patterns are relevant for understanding the potential cyclization pathways of this compound to yield corresponding benz-fused nitrogen heterocycles.

Pyrrole (B145914) and Pyrrolidine (B122466) Framework Constructions

The construction of pyrrole and pyrrolidine frameworks often involves the reaction of amines with 1,4-dicarbonyl compounds or their equivalents in the Paal-Knorr synthesis. ias.ac.inorganic-chemistry.org For instance, the condensation of various amines with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an iron(III) chloride catalyst is an effective method for synthesizing N-substituted pyrroles. organic-chemistry.org

More advanced strategies include transition metal-catalyzed cycloadditions. Rhodium-catalyzed intramolecular amination followed by intermolecular hydrocarbonation with an alkyne has been used to synthesize 3-methylene indolines, which contain a pyrrolidine ring fused to a benzene (B151609) ring. sci-hub.se In a related approach, an interrupted Amadori/Heyns rearrangement allows for the trapping of an aminoenol intermediate with Michael acceptors to form pyrrolidine derivatives with good yield and diastereoselectivity. researchgate.net While direct synthesis of simple pyrroles or pyrrolidines from this compound is not extensively documented, its bifunctional nature makes it a potential substrate for annulation strategies that construct these five-membered rings.

Diastereoselective and Enantioselective Approaches in Cyclization

Achieving stereocontrol during the synthesis of heterocyclic compounds is a major goal in organic chemistry. For this compound derivatives, diastereoselective and enantioselective cyclizations have been successfully developed.

A significant example is the Lewis acid-catalyzed Friedel-Crafts/Michael cascade reaction between N-dialkyl-3-vinylanilines and N-tosylaziridines. researchgate.net This reaction provides highly functionalized tetrahydroisoquinolines with moderate-to-excellent diastereoselectivities. researchgate.net The stereochemical outcome is controlled during the tandem C-C bond-forming events.

In the broader context of vinylanilines, enantioselective methods are emerging. The synthesis of cis-tetrahydroquinolines has been achieved with high enantioselectivities (up to >99% ee) through a cascade cyclization using a thiourea (B124793) organocatalyst and a Hantzsch ester. ucl.ac.uk Additionally, transition metal catalysis combined with chiral ligands is a powerful strategy. snnu.edu.cn For instance, chiral phosphoric acids have been used as the sole catalyst for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones via dehydrative cyclization and subsequent asymmetric reduction. organic-chemistry.org These approaches highlight the potential for developing highly stereoselective cyclizations using this compound as a substrate.

Carbon-Hydrogen (C-H) Functionalization Pathways

Direct functionalization of C-H bonds is an atom- and step-economic strategy for molecular synthesis. snnu.edu.cn this compound possesses multiple C-H bonds that can be selectively activated, typically with the assistance of a directing group and a transition metal catalyst.

Transition Metal-Catalyzed C-H Activation (e.g., Rhodium, Ruthenium, Cobalt, Copper, Silver)

Transition metals from Group 9 (Cobalt, Rhodium, Iridium) are robust catalysts for synthesizing N-heterocycles via C-H activation due to their high reactivity and functional group tolerance under mild conditions. researchgate.net

Rhodium: Rhodium(III) catalysts like [RhCp*Cl2]2 are highly effective for the functionalization of C-H bonds. snnu.edu.cn They can catalyze the C-H activation/cyclization of anilines with various coupling partners. For example, the reaction of anilines with electron-deficient alkynes and CO in water can produce 3-substituted quinolines via a double C-H activation strategy. researchgate.net Rhodium(III)-catalyzed C-H/N-H activation and annulation of N-carbamoylindoles with vinylene carbonate has been shown to produce pyrimidoindolones at room temperature without external oxidants. nih.gov

Ruthenium: Ruthenium catalysts have been employed for the direct cyclization of N-methylanilines with 1,3-propanediol (B51772) to yield tetrahydroquinolines. organic-chemistry.org A recyclable catalytic system using RuCl3·xH2O in PEG-400 has been developed for the direct arylation of heteroarenes via C-H bond activation. researchgate.net

Cobalt: Cobalt catalysts offer an inexpensive and efficient alternative for C-H functionalization. nih.gov Co(III)-catalyzed C-H activation/cyclization of anilines with alkynes, using DMSO as both solvent and a C1 source, provides a direct route to quinolines. acs.orgorganic-chemistry.org Ligand-free cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones also yields quinolines under mild conditions. mdpi.com

Copper: Copper-catalyzed reactions are versatile for C-H functionalization. Copper can mediate the oxidative cyclization of 2-vinylaniline with 2-methylquinoline (B7769805) using oxygen as the oxidant. mdpi.com Copper-catalyzed amidation of C(sp³)–H bonds adjacent to a nitrogen atom in N,N-dimethylanilines has been reported, demonstrating the potential for functionalizing the N-methyl groups of this compound. d-nb.infobeilstein-journals.org

Silver: While less common as the primary catalyst for C-H activation compared to other metals, silver salts are often used as oxidants or additives in palladium- and copper-catalyzed C-H functionalization reactions. For example, AgOAc is used as an additive in Pd(II)-catalyzed β-methyl C–H arylation reactions. nih.gov

Table 2: Examples of Transition Metal-Catalyzed C-H Functionalization Relevant to Vinylanilines

| Metal Catalyst | Substrate Type | Coupling Partner | Product Type | Reference |

| Rhodium(III) | Anilines | Alkynes, CO | 3-Substituted Quinolines | researchgate.net |

| Cobalt(III) | Anilines | Alkynes, DMSO | Quinolines | acs.org |

| Ruthenium | N-methylanilines | 1,3-propanediol | Tetrahydroquinolines | organic-chemistry.org |

| Copper | 2-Vinylanilines | 2-Methylquinolines | Fused Heterocycles | mdpi.com |

| Copper | N,N-Dimethylanilines | Amides | N-alkylamides | d-nb.info |

Electrophilic and Nucleophilic Reactivity of the Vinyl Moiety

Addition Reactions to the Olefinic Bond

The vinyl group of this compound is susceptible to addition reactions. The polarization of the olefinic double bond can be influenced by the electron-donating dimethylamino group on the aromatic ring. This can lead to electrophilic addition reactions. For example, in related systems, the reaction of N,N-dimethyl-(2-phenylethynyl)aniline with an electrophilic sulfur reagent predominantly leads to a simple triple bond addition product under standard conditions. acs.org This suggests that the vinyl group in this compound would also be reactive towards electrophiles.

The reactivity of the vinyl group is also evident in its ability to undergo polymerization. The vinyl group can participate in radical polymerization, which leads to the formation of polyvinyl compounds. smolecule.com

Role of the Vinyl Group in Annulation Reactions

The vinyl group plays a crucial role in annulation reactions, which are key for the construction of cyclic and heterocyclic systems. N,N-Dialkyl-3-vinylanilines have been utilized in Lewis acid-catalyzed Friedel-Crafts/Michael cascade reactions with N-tosylaziridines to stereoselectively synthesize highly functionalized tetrahydroisoquinolines. researchgate.net In these reactions, the vinyl group participates in a Michael addition, which is a critical step in the annulation cascade. researchgate.net

Furthermore, the vinyl group of ortho-vinylanilines is a key reactive site in various cyclization reactions to form important N-heterocyclic compounds like quinolines and indoles. researchgate.net For instance, a visible-light-induced cyclization of N-tosyl-2-vinylaniline can be achieved through the formation of an electron-donor-acceptor (EDA) complex. nih.govbeilstein-journals.org This highlights the vinyl group's participation in radical-mediated cyclization pathways.

A study on the rhodium-catalyzed reaction of anilines with alkynes demonstrates the C-H activation of the aniline and subsequent annulation to form quinolines. nih.gov While this involves a transition metal, it underscores the general reactivity pattern where the vinyl group (formed in situ from the alkyne) is integral to the cyclization process. nih.gov

Reactivity of the Aromatic Ring and the Dimethylamino Group

Electron-Donor-Acceptor (EDA) Complex Formation and Reactivity

The electron-rich this compound can act as an electron donor in the formation of electron-donor-acceptor (EDA) complexes. uni-regensburg.de These complexes, often formed with electron-deficient species, can exhibit new charge-transfer absorption bands and can be activated by light to initiate chemical reactions. uni-regensburg.deacs.org

The formation of an EDA complex between an electron donor, such as an aniline derivative, and an electron acceptor can lead to single-electron transfer upon photoirradiation. nih.govbeilstein-journals.org For example, N,N-dimethylaniline can form an EDA complex with N-methylmaleimide, which upon UV light irradiation, initiates a reaction cascade to form a tetrahydroquinoline derivative. nih.gov Similarly, the interaction of 3,4-dimethylaniline (B50824) with 2,3-dicyano-1,4-naphthoquinone (B85539) leads to the formation of an EDA complex as an intermediate in the reaction pathway. nih.gov This principle of EDA complex formation and subsequent photoreactivity is a general phenomenon that can be applied to this compound to drive various synthetic transformations. acs.org

Research has shown that EDA complexes can be utilized in a variety of synthetic reactions, including cyclizations and C-H functionalizations. nih.govbeilstein-journals.org For instance, the cyclization of N-tosyl-2-vinylaniline with a CF3 radical source is accomplished through the formation of an EDA complex under blue LED irradiation. nih.govbeilstein-journals.org

Proton-Transfer Processes and Ionic Species

The dimethylamino group in this compound can be protonated by acids, leading to the formation of ionic species. The study of proton-transfer compounds is crucial for understanding the behavior of this molecule in acidic media and for the formation of molecular salts.

Research on a related compound, N,N-dimethyl-4-[(E)-2-(4-pyridinyl)vinyl]aniline, has shown the formation of 1:1 proton-transfer compounds with acids like 3-nitrophthalic acid and perchloric acid. researchgate.netresearchgate.netdntb.gov.uampg.dempg.de In these compounds, a proton is transferred from the acid to a basic site on the aniline derivative, resulting in the formation of a molecular salt. researchgate.netresearchgate.net The resulting ionic species are stabilized by hydrogen bonding interactions, which can lead to the formation of extended supramolecular structures. researchgate.netresearchgate.net

The study of these proton-transfer compounds provides insight into the basicity of the nitrogen atom in the dimethylamino group and the potential for forming crystalline materials with specific properties. researchgate.netresearchgate.net

Cascade and Domino Reactions Involving this compound Derived Intermediates

The strategic positioning of the electron-donating N,N-dimethylamino group and the vinyl group in this compound makes it an excellent substrate for cascade and domino reactions. These processes, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an efficient route to complex molecular architectures. researchgate.net

A notable example is the Lewis acid-catalyzed cascade reaction between N,N-dialkyl-3-vinylanilines and N-tosylaziridines for the stereoselective synthesis of highly functionalized tetrahydroisoquinolines (THIQs). researchgate.net This transformation proceeds via a Friedel-Crafts/Michael cascade sequence. The reaction is initiated by the Lewis acid, which activates the N-tosylaziridine for nucleophilic attack. The electron-rich aniline ring of this compound then participates in an intramolecular Friedel-Crafts-type alkylation at the ortho position to the dimethylamino group. This step forms a new carbon-carbon bond and generates an intermediate that subsequently undergoes an intramolecular Michael addition involving the vinyl group, leading to the formation of the tetrahydroisoquinoline ring system.

Gadolinium(III) triflate (Gd(OTf)₃) has been identified as an effective Lewis acid catalyst for this transformation. researchgate.net The reaction demonstrates good tolerance for various substituents on both the N,N-dialkyl-3-vinylaniline and the N-tosylaziridine substrates. This methodology provides access to a diverse library of complex tetrahydroisoquinoline derivatives in high yields and with moderate-to-excellent diastereoselectivities. researchgate.net

Table 1: Lewis Acid-Catalyzed Cascade Reaction of N,N-Dialkyl-3-vinylanilines with N-Tosylaziridines

| Entry | N,N-Dialkyl-3-vinylaniline Derivative | N-Tosylaziridine Derivative | Catalyst | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|---|

| 1 | This compound | 2-Phenyl-N-tosylaziridine | Gd(OTf)₃ | 4-(2-(Tosylamino)ethyl)-1,2,3,4-tetrahydroisoquinoline derivative | High | Moderate to Excellent |

| 2 | N,N-Diethyl-3-vinylaniline | 2-Methyl-N-tosylaziridine | Gd(OTf)₃ | Corresponding THIQ | High | Moderate to Excellent |

| 3 | This compound | 2-Ethyl-N-tosylaziridine | Gd(OTf)₃ | Corresponding THIQ | High | Moderate to Excellent |

Data synthesized from research findings describing high yields and moderate-to-excellent diastereoselectivities for a series of 28 novel compounds. researchgate.net

This cascade reaction highlights the synthetic utility of this compound as a building block for constructing complex heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products. researchgate.netnih.gov

Redox Chemistry and Radical Pathways

The dual functionality of this compound also dictates its redox behavior and its participation in reactions involving radical intermediates. The electron-rich aromatic system and the polymerizable vinyl group are the primary sites for such transformations.

Redox Chemistry

The electrochemical behavior of this compound is largely influenced by the presence of the powerful electron-donating N,N-dimethylamino group. In cyclic voltammetry studies of aniline and its derivatives, electron-donating substituents are known to lower the oxidation potential, making the molecule easier to oxidize. qu.edu.qaresearchgate.net The oxidation process typically involves the removal of an electron from the nitrogen atom to form a nitrogen-centered radical cation. nih.gov This intermediate is the first step in many electrochemical reactions, including electropolymerization. nih.gov

While specific oxidation potential data for this compound is not widely reported, studies on analogous compounds provide insight. For instance, polymers derived from N,N-diphenyl-4-vinyl-aniline, which also contain redox-active triarylamine units, exhibit reversible oxidation processes. rsc.org The oxidation potentials for these related polymeric systems are found to be in the range of 0.53 to 0.88 V. rsc.org It is expected that this compound would undergo anodic oxidation at a relatively low potential, leading to the formation of a radical cation intermediate that can subsequently react or dimerize.

Radical Pathways

This compound is susceptible to reactions proceeding through radical pathways, primarily involving its vinyl group.

Radical Polymerization: The vinyl group is a key functional handle that allows this compound to act as a monomer in radical polymerization reactions. smolecule.comcymitquimica.com This process can be initiated by standard radical initiators to form polyvinyl compounds. Modern controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, could be employed to synthesize well-defined polymers with controlled molecular weights and architectures. sigmaaldrich.comnih.govacs.org Such polymers, incorporating the redox-active N,N-dimethylaniline moiety in each repeating unit, could have applications in electronic materials or as polymer-supported reagents.

Radical Additions and Cyclizations: The vinyl group can also participate in intermolecular and intramolecular radical addition reactions. Furthermore, the aniline moiety itself can be involved in radical processes. Nitrogen-centered radicals can be generated from anilines under specific conditions and are known to participate in the construction of N-heterocycles. acs.org While direct examples involving this compound are scarce, related vinylaniline isomers have been shown to undergo radical-mediated transformations. For example, photosensitized reactions of N,N-dimethyl-2-vinylaniline have been reported to proceed through radical intermediates. beilstein-journals.orgbeilstein-journals.org These precedents suggest the potential for this compound to engage in complex radical cascades to form heterocyclic structures, although this area remains less explored.

Polymerization Chemistry of N,n Dimethyl 3 Vinylaniline and Analogues

Radical Polymerization Mechanisms and Kinetics

Radical polymerization is a fundamental method for the synthesis of a wide range of polymers. For vinyl monomers such as N,N-Dimethyl-3-vinylaniline, this process involves the initiation, propagation, and termination of radical chains. The kinetics of these reactions are influenced by factors such as monomer concentration, initiator concentration, and temperature.

The homopolymerization of this compound, a substituted styrene (B11656), is expected to follow classical free-radical polymerization kinetics. The rate of polymerization (Rp) is typically proportional to the monomer concentration and the square root of the initiator concentration. This relationship is described by the general rate equation for radical polymerization:

Rp = k_p * [M] * ( (f * k_d * [I]) / k_t )^(1/2)

where:

k_p is the propagation rate constant

[M] is the monomer concentration

f is the initiator efficiency

k_d is the initiator decomposition rate constant

[I] is the initiator concentration

k_t is the termination rate constant

The polymerization of styrene, a structurally similar monomer, has been extensively studied and provides a basis for understanding the homopolymerization of this compound. For styrene polymerization initiated by benzoyl peroxide, the propagation is first-order with respect to the monomer concentration. studylib.net A similar kinetic behavior is anticipated for this compound. The rate of polymerization can be experimentally determined by monitoring the disappearance of the monomer over time.

Table 1: Representative Kinetic Parameters for the Radical Polymerization of Styrene (Analogous Monomer)

| Parameter | Value | Conditions | Reference |

| Propagation Rate Constant (k_p) | 350 M⁻¹s⁻¹ | Bulk, Benzoyl Peroxide Initiator | studylib.net |

| Termination Rate Constant (k_t) | 6 x 10⁷ M⁻¹s⁻¹ | Bulk, Benzoyl Peroxide Initiator | studylib.net |

| Initiator Decomposition Rate Constant (k_d) | 1.0 x 10⁻⁵ s⁻¹ | Bulk, Benzoyl Peroxide Initiator | studylib.net |

| Initiator Efficiency (f) | 0.8 | Bulk, Benzoyl Peroxide Initiator | studylib.net |

This data for styrene provides an illustrative example of the kinetic parameters involved in the radical homopolymerization of a vinylaromatic monomer.

This compound can be copolymerized with a variety of other vinyl monomers to produce polymers with tailored properties. The copolymerization behavior is described by the monomer reactivity ratios, r₁ and r₂, which indicate the relative preference of a growing polymer radical for adding a monomer of its own kind versus the other monomer.

For example, in the copolymerization of N,N-dimethylacrylamide (DMAA), a monomer with a similar functional group, with n-butyl acrylate (B77674) (nBA), the reactivity ratios were found to be r_DMAA = 1.16 and r_nBA = 1.01. researchgate.net These values, being close to unity, suggest the formation of a nearly random copolymer. researchgate.net Similarly, the copolymerization of N-vinylpyrrolidone (NVP) with N,N'-dimethylacrylamide (DMAm) yielded reactivity ratios of r_DMAm = 2.232 and r_NVP = 0.186, indicating that the DMAm radical prefers to add another DMAm monomer. nih.gov

The reactivity ratios for the copolymerization of this compound with common monomers like styrene and acrylates would need to be experimentally determined but can be estimated using various methods such as the Fineman-Ross and Kelen-Tüdös methods. nih.govscielo.orgsapub.org

Table 2: Representative Monomer Reactivity Ratios for Copolymerization of Analogous Monomers

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Copolymer Type | Reference |

| N,N-dimethylacrylamide | n-Butyl Acrylate | 1.16 | 1.01 | Nearly Random | researchgate.net |

| N,N'-dimethylacrylamide | N-vinylpyrrolidone | 2.232 | 0.186 | Statistical | nih.gov |

| N-isopropylacrylamide | N,N-dimethylacrylamide | 0.83 | 1.10 | Statistical | nih.gov |

| Di-n-alkylitaconates | Styrene | 0.22 - 0.50 | 0.19 - 0.47 | Random with tendency to alternate | scielo.org |

This table presents reactivity ratios for various vinyl monomers, illustrating the range of copolymerization behaviors that can be expected.

Photoinitiated polymerization offers spatial and temporal control over the polymerization process. In the context of this compound, the dimethylamino group can play a direct role in photoinitiation. N,N-dimethylaniline is known to act as a co-initiator in photo-polymerization systems, often in conjunction with a photosensitizer like benzophenone. researchgate.net Upon photoexcitation, the sensitizer (B1316253) can abstract a hydrogen atom from the N,N-dimethylamino group, generating a radical that can initiate polymerization. researchgate.net

Furthermore, systems involving N,N-dimethylaniline derivatives can be used for photoinduced block copolymerization. For instance, N,N-dimethylaniline functionalized polystyrenes have been used to initiate the polymerization of other monomers upon irradiation. researchgate.net A visible light initiating system can also be employed, involving a dye sensitizer, an aromatic N,N-dimethylamino group, and a radical source. researchgate.net

Controlled/Living Radical Polymerization Strategies

Controlled/living radical polymerization (CLRP) techniques enable the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species.

Atom Transfer Radical Polymerization (ATRP) is a versatile CLRP method that has been applied to a wide range of monomers. nih.gov The applicability of ATRP to this compound can be inferred from studies on structurally similar monomers. For instance, the ATRP of N,N-dimethylacrylamide (DMAA) has been successfully carried out to produce well-defined homopolymers and block copolymers. researchgate.net However, the ATRP of DMAA can be challenging, with some studies reporting a lack of control due to the interaction of the copper catalyst with the amide group. cmu.edu

The successful ATRP of styrene and its derivatives is well-established, yielding polymers with low polydispersity (Mw/Mn ≤ 1.10). acs.org The key to a controlled ATRP is the selection of an appropriate initiator, catalyst (typically a copper complex with a ligand), and solvent. For this compound, a system similar to that used for styrene, such as a copper(I) bromide/bipyridine complex, could be a suitable starting point. researchgate.net

Table 3: Representative Conditions for ATRP of Analogous Monomers

| Monomer | Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | Reference |

| Styrene | 1-Phenylethyl Bromide | CuBr / 2,2'-Bipyridine | Bulk | 110 | acs.org |

| N,N-Dimethylacrylamide | Methyl 2-chloropropionate | CuCl / Me₆TREN | Toluene | Room Temp. | researchgate.net |

| Vinyl amino acids | Ethyl α-bromoisobutyrate | CuBr / PMDETA | DMF | 23 | zju.edu.cn |

This table provides examples of successful ATRP conditions for monomers that are structurally or functionally related to this compound.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CLRP technique known for its tolerance to a wide range of functional monomers and reaction conditions. mdpi.com The control in RAFT is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound.

The RAFT polymerization of various vinyl monomers, including styrenes and acrylamides, has been extensively studied. For example, the direct RAFT polymerization of 4-vinylbenzaldehyde, a substituted styrene, has been successfully demonstrated to produce well-defined polymers with low polydispersity (PDI < 1.17). nih.gov Similarly, thermoresponsive copolymers of N,N-dimethylacrylamide have been synthesized via RAFT polymerization. nih.gov The choice of CTA is crucial for achieving good control over the polymerization of a specific monomer. For this compound, a trithiocarbonate (B1256668) or a dithiobenzoate CTA would likely be effective.

Table 4: Representative Conditions for RAFT Polymerization of Analogous Monomers

| Monomer | CTA | Initiator | Solvent | Temperature (°C) | Reference |

| 4-Vinylbenzaldehyde | DDMAT | AIBN | 1,4-Dioxane | 70-75 | nih.gov |

| N,N-dimethylacrylamide | Trithiocarbonate | AIBN | n-Heptane | 70 | mdpi.com |

| N-acryloyl alanine (B10760859) methyl ester | PDP | AIBN | DMF | 60 | rsc.org |

This table illustrates typical conditions used for the RAFT polymerization of functionalized vinyl monomers, which can serve as a guide for the polymerization of this compound.

Crosslinking Chemistry and Network Formation

The creation of crosslinked polymer networks from vinylaniline-based monomers is a critical area of research, leading to materials with enhanced thermal stability, mechanical strength, and solvent resistance. The crosslinking of polymers derived from this compound can be achieved through various chemical strategies, leveraging the reactive sites within the polymer structure. The primary sites for crosslinking are the residual vinyl groups (if any), the aromatic backbone, and the dimethylamino-functional groups.

One effective method for crosslinking polymers containing N,N-dimethylamino moieties is through photoinitiated radical processes. tubitak.gov.tr In this approach, a photosensitizer, such as benzophenone, is used. Upon irradiation with UV light, the photosensitizer is excited to a triplet state and abstracts a hydrogen atom from the N-methyl groups of the N,N-dimethylaniline units. This generates carbon-centered radicals on adjacent polymer chains. The subsequent combination of these macroradicals leads to the formation of covalent crosslinks, resulting in a three-dimensional polymer network. tubitak.gov.tr This process can be intentionally employed to create thermosets or can occur as a side reaction during other photochemical modifications. tubitak.gov.tr In the absence of a monomer to polymerize, the combination of these backbone radicals can lead to the formation of an insoluble polymer network. tubitak.gov.tr

Another potential pathway for crosslinking involves the aromatic rings of the vinylaniline units. Electrophilic substitution reactions on the activated aniline (B41778) ring could be employed to introduce crosslinking bridges between polymer chains. Furthermore, oxidative coupling of the aniline units, similar to the polymerization of aniline itself, could lead to a highly crosslinked and conjugated network structure.

The formation of interpenetrating polymer networks (IPNs) represents another strategy to create robust materials. An IPN can be formed by swelling a pre-existing crosslinked network of one polymer with a second monomer and a crosslinker, followed by in-situ polymerization and crosslinking. mdpi.com For instance, a crosslinked poly(this compound) network could be swollen with a different vinyl monomer and a crosslinking agent, and a second network could be formed within the first. This results in a physically entangled and potentially covalently linked composite material with synergistic properties. The density of crosslinks and the entanglement of polymer chains within the gel network are crucial factors determining the final properties of the material. mdpi.com

The table below summarizes potential crosslinking strategies for polymers containing N,N-dimethylaniline moieties.

| Crosslinking Strategy | Activating Agent/Condition | Reactive Site | Resulting Linkage |

| Photoinitiated Radical Coupling | UV irradiation, Photosensitizer (e.g., benzophenone) | N-methyl group | Carbon-carbon bond |

| Oxidative Coupling | Chemical or electrochemical oxidation | Aromatic ring, Amino group | Biphenyl, Phenazine-like linkages |

| Electrophilic Addition | Electrophilic crosslinking agent | Aromatic ring | Varies with crosslinker |

| Interpenetrating Network Formation | Second monomer, initiator, and crosslinker | Polymer backbone (physical entanglement) and second monomer | Covalent bonds within the second network |

It is important to note that the efficiency of crosslinking and the final network structure are influenced by factors such as polymer concentration, the type and concentration of the crosslinking agent or initiator, and the reaction conditions (e.g., temperature, irradiation time). researchgate.netresearchgate.net

Synthesis of Polymeric Architectures and Topologies from Vinyl-Aniline Monomers

The versatility of vinyl polymerization methods allows for the synthesis of a wide array of complex polymeric architectures and topologies from vinyl-aniline monomers like this compound. These advanced structures, including block copolymers, graft copolymers, and single-chain polymer nanoparticles, offer tailored properties and functionalities not achievable with simple linear homopolymers.

Block and graft copolymers containing vinylaniline segments can be synthesized through a variety of controlled polymerization techniques, with Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization being a particularly versatile method. researchgate.netnih.gov

Block Copolymers:

The synthesis of block copolymers involves the sequential polymerization of two or more different monomers. For vinylaniline monomers, this can be achieved by first polymerizing the vinylaniline and then using the resulting living polymer chain to initiate the polymerization of a second monomer, or vice versa.

A notable strategy for creating block copolymers involves the use of polymers with N,N-dimethylaniline functional groups. researchgate.net For instance, a polymer with a terminal N,N-dimethylaniline group can be used in a photoinduced radical polymerization. In the presence of a photosensitizer like benzophenone, irradiation can lead to the formation of a macroradical at the N-methyl group, which can then initiate the polymerization of a second monomer, such as methyl methacrylate, to form a block copolymer. researchgate.net This "grafting from" approach from a functionalized end-group is a powerful tool for block copolymer synthesis.

Alternatively, living anionic polymerization can be employed to create well-defined block copolymers. mdpi.com However, the reactivity of the monomers must be carefully considered. For example, a less reactive monomer is typically polymerized first, followed by the addition of a more reactive monomer. mdpi.com

Graft Copolymers:

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. There are three main strategies for synthesizing graft copolymers: "grafting through," "grafting onto," and "grafting from."

"Grafting from": This is a widely used method where initiating sites are created along a polymer backbone, from which the side chains are then grown. tubitak.gov.trbohrium.comrsc.org For a poly(this compound) backbone, the N,N-dimethylamino groups can serve as precursors to initiating sites. For example, photoinduced hydrogen abstraction can generate radical sites along the backbone, which can then initiate the polymerization of another vinyl monomer to form graft copolymers. tubitak.gov.tr

"Grafting onto": This method involves attaching pre-synthesized polymer chains with reactive end-groups to a polymer backbone with complementary functional groups.

"Grafting through": This strategy involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end-group) with another monomer.

The table below outlines different approaches to synthesizing block and graft copolymers containing vinylaniline units.

| Copolymer Architecture | Synthesis Strategy | Description |

| Block Copolymer | Photoinduced Polymerization from Functional End-Group | A polymer with a terminal N,N-dimethylaniline group initiates the polymerization of a second monomer upon photo-irradiation with a sensitizer. researchgate.net |

| Sequential Living/Controlled Polymerization (e.g., RAFT) | Monomers are added sequentially to a living polymer chain, allowing for the growth of distinct blocks. | |

| Graft Copolymer | "Grafting from" via Photoinitiation | Radical sites are generated along a poly(vinylaniline) backbone via photo-induced hydrogen abstraction, which then initiate the polymerization of a second monomer. tubitak.gov.tr |

| "Grafting from" via ATRP | Initiating sites for Atom Transfer Radical Polymerization (ATRP) are incorporated into the vinylaniline monomer or post-polymerization, followed by the growth of side chains. bohrium.com |

Single-chain polymer nanoparticles (SCNPs) are nanosized objects formed by the intramolecular collapse and crosslinking of individual polymer chains. rsc.orgresearchgate.net This technology allows for the creation of functional nanostructures with dimensions typically ranging from 3 to 30 nm. researchgate.net The synthesis of SCNPs from vinyl-aniline monomers would involve the initial synthesis of a linear copolymer followed by an intramolecular crosslinking step.

The general strategy for SCNP synthesis involves two main steps:

Synthesis of a Precursor Polymer: A linear copolymer is synthesized containing reactive functional groups that can later be used for intramolecular crosslinking. In the context of this compound, this would involve copolymerizing it with another monomer that contains a reactive handle suitable for crosslinking.

Intramolecular Crosslinking: The precursor polymer is then subjected to conditions that promote the formation of covalent bonds between the reactive groups within the same polymer chain. This step is typically carried out under high dilution to favor intramolecular reactions over intermolecular crosslinking, which would lead to the formation of a macroscopic gel. Current time information in Bangalore, IN.

A variety of chemical reactions can be employed for the intramolecular crosslinking step, including click chemistry, cycloadditions, and free radical polymerization. nih.gov For a copolymer containing this compound, the aniline moiety could be functionalized post-polymerization to introduce reactive groups suitable for intramolecular crosslinking. For example, the aniline nitrogen could be modified to introduce azide (B81097) or alkyne groups for "click" chemistry, or other reactive handles.

The final conformation and size of the SCNP are influenced by several factors, including the molecular weight of the precursor polymer and the density of reactive groups along the chain. rsc.org A higher density of cross-linkable units generally leads to a more compact nanoparticle. rsc.org

The formation of compartmentalized SCNPs is an advanced concept where different regions of the polymer chain are designed to fold into distinct domains. rsc.org This can be achieved by using block or sequence-controlled copolymers as precursors, where different blocks contain orthogonal reactive groups for selective intramolecular crosslinking. dtic.mil

The table below summarizes key aspects of SCNP synthesis from functionalized vinyl polymers.

| Synthesis Step | Description | Key Parameters |

| Precursor Polymer Synthesis | Copolymerization of a functional monomer with a backbone monomer (e.g., this compound with a cross-linkable comonomer). | Monomer ratio, molecular weight, and polydispersity of the copolymer. |

| Intramolecular Crosslinking | Covalent bond formation between reactive groups on the same polymer chain under high dilution. | Polymer concentration, type of crosslinking chemistry, reaction time. |

| Resulting Structure | A collapsed, nanoparticle-like structure composed of a single polymer chain. | Size, shape, and internal structure of the SCNP. |

Coordination Chemistry and Organometallic Applications

N,N-Dimethyl-3-vinylaniline as a Ligand in Transition Metal Complexes

This compound possesses two potential coordination sites: the lone pair of electrons on the nitrogen atom of the dimethylamino group and the π-system of the vinyl group. This dual functionality allows it to act as a versatile ligand in the formation of transition metal complexes.

The structure of this compound allows it to function as a bidentate ligand, coordinating to a metal center through both the nitrogen atom of the dimethylamino group and the carbon-carbon double bond of the vinyl moiety. This chelation forms a stable five-membered ring with the metal atom. The behavior is analogous to other substituted vinylanilines, such as 2-isopropenyl-N,N-dimethylaniline, which has been shown to act as a bidentate ligand in complexation with platinum(II) chloride. thieme-connect.de The formation of such chelates is a key feature of its coordination chemistry, influencing the stability and reactivity of the resulting organometallic complexes. The nitrogen atom acts as a σ-donor, while the vinyl group participates in π-coordination.

The ability of substituted vinylanilines to form stable complexes has been demonstrated, particularly with platinum(II). For instance, 2-isopropenyl-N,N-dimethylaniline reacts with platinum(II) chloride to yield a bidentate complex. thieme-connect.de Similar reactivity is expected for this compound. The complexation typically involves reacting the ligand with a suitable metal salt, such as Na₂[PtCl₄], in an appropriate solvent. nih.gov The resulting complexes can be characterized by various spectroscopic methods, including NMR and IR spectroscopy, to confirm the coordination of both the amine and vinyl groups. While specific studies on this compound are not extensively detailed in the provided results, the chemistry of analogous compounds like N,N-dimethyl-2-(1-phenylvinyl)aniline and N,N-diphenyl-2-vinylaniline with platinum(II) further supports this coordination behavior. thieme-connect.de The formation of amido-bridged dimeric complexes has also been observed with related secondary amino complexes after deprotonation, indicating a rich coordination chemistry. thieme-connect.de

Role in Homogeneous and Heterogeneous Catalytic Systems

This compound and its derivatives are valuable substrates and building blocks in a variety of metal-catalyzed reactions. The presence of both an activating dimethylamino group and a reactive vinyl group allows for its participation in numerous transformations, leading to the synthesis of complex organic molecules.

Palladium catalysts are highly effective for transformations involving vinylaniline derivatives. The Heck and Suzuki cross-coupling reactions are prominent examples where vinylanilines are employed. vulcanchem.commasterorganicchemistry.comnih.gov In a typical Suzuki reaction, an aryl halide is coupled with an organoboron compound, while the Heck reaction couples an aryl halide with an alkene. masterorganicchemistry.comnih.gov this compound can be synthesized via palladium-catalyzed cross-coupling of N,N-dimethyl-3-haloaniline derivatives with a vinyl source. smolecule.com

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck coupling), and reductive elimination. smolecule.comnih.gov Ligands such as bidentate phosphines, like 1,1'-bis(diphenylphosphino)ferrocene (dppf), are often used to stabilize the palladium catalyst and improve reaction efficiency. smolecule.com

Palladium-catalyzed cyclization reactions also utilize vinylaniline substrates. For example, N-monosubstituted 2-vinylanilines undergo oxidative cyclocarbonylation with palladium catalysts to produce 4-substituted 2-quinolones. rsc.org

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂ / dppf | Aryl Halide + Vinylboronic Acid | Vinylaniline | smolecule.com |

| Heck Coupling | Pd(OAc)₂ / Ligand | Aryl Halide + Alkene | Stilbene Derivative | vulcanchem.comtubitak.gov.tr |

| Oxidative Cyclocarbonylation | Pd Catalyst | N-monosubstituted 2-vinylaniline (B1311222) + CO | 2-Quinolone | rsc.org |

| Denitrogenation/Vinylation | Pd Catalyst | Benzotriazinone + Vinylene Carbonate | Skeletal Editing Product | researchgate.net |

Copper catalysts are employed in several reactions involving vinylaniline derivatives. One notable application is in copper-catalyzed annulation reactions for the synthesis of functionalized quinolones. rsc.org These reactions can proceed as a three-component cascade, demonstrating high efficiency and functional group tolerance. rsc.org Additionally, copper-catalyzed C-H imidation reactions have been performed on 2-vinylanilines using N-fluorobenzenesulfonimide (NFSI) as the nitrogen source to synthesize indole (B1671886) frameworks. nih.govrsc.org This process involves the sequential imidation of both C(sp²) and C(sp³)–H bonds. nih.gov

Rhodium(III) catalysts are well-known for their ability to mediate C–H activation and subsequent annulation reactions. snnu.edu.cnrsc.orgnih.gov Arenes bearing directing groups, such as the nitrogen in an aniline (B41778) derivative, can couple with unsaturated partners like alkenes and alkynes. snnu.edu.cn While direct examples with this compound are not specified in the provided results, the general mechanism involves chelation-assisted C-H activation to form a rhodacycle intermediate, followed by insertion of the coupling partner and reductive elimination. snnu.edu.cn This methodology is used to construct various heterocyclic structures.

Ruthenium catalysts are particularly effective in hydroformylation and olefin metathesis reactions. acs.orguni-rostock.de Hydroformylation introduces a formyl group and a hydrogen atom across the double bond of an alkene, and ruthenium complexes have been shown to catalyze this transformation. uni-rostock.de The hydroformylation of N-protected 2-vinylanilines using a rhodium catalyst has been studied, leading to the formation of indoles or indoline-2-ols, showcasing the synthetic utility of this transformation on vinylaniline scaffolds. mdpi.com Ruthenium-catalyzed ring-closing metathesis (RCM) of substrates like N-allyl-o-vinylaniline is another powerful tool for synthesizing heterocyclic compounds such as quinolines and indoles. acs.orgresearchgate.net

Amido-Bridged Dimeric Complexes

The formation of amido-bridged dimeric complexes is a known reaction pathway in organometallic chemistry, particularly for late transition metals like platinum and palladium. These structures typically feature two metal centers linked by two bridging amido (NRR') ligands. A critical prerequisite for the formation of an amido bridge is the presence of a deprotonatable N-H bond in the precursor ligand, meaning the ligand must be a primary (RNH₂) or secondary (R₂NH) amine.

The compound this compound is a tertiary amine, characterized by a nitrogen atom bonded to two methyl groups and one aryl group. As it lacks an N-H bond, it cannot be deprotonated at the nitrogen to form an amido ligand. Consequently, this compound cannot participate in the formation of amido-bridged dimeric complexes through this pathway.

While this compound itself does not form these dimers, analogous compounds that are secondary amines can. For instance, platinum complexes of N-methylaniline derivatives can be deprotonated to yield the corresponding amido-bridged dimeric complexes. This chemistry, however, is not applicable to the tertiary amine this compound due to its molecular structure.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that strictly adheres to the requested outline for the specified compound. The generation of content for each subsection would require specific data from quantum chemical calculations, which have not been located in the available literature.

Theoretical and Computational Chemistry Studies

Electronic Structure and Reactivity Descriptors

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study intramolecular bonding, charge transfer, and hyperconjugative interactions within a molecule. This analysis interprets the electronic wavefunction in terms of localized Lewis-type orbitals (bonds and lone pairs) and non-Lewis-type orbitals (antibonding and Rydberg orbitals). The delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis-type orbitals corresponds to stabilizing donor-acceptor interactions.

The stability rendered to the molecule from these interactions can be quantified using second-order perturbation theory. The stabilization energy, E(2), associated with the delocalization from a donor NBO (i) to an acceptor NBO (j) is calculated, providing insight into the strength of the hyperconjugative interactions. A higher E(2) value indicates a more significant interaction.

Natural Population Analysis (NPA) provides a method for calculating the atomic charges and orbital populations of a molecule. Unlike other methods, NPA assigns electrons to atomic orbitals in a way that is less dependent on the basis set used for the calculation, offering a more stable and chemically intuitive picture of the electron distribution.

For N,N-Dimethyl-3-vinylaniline, an NBO/NPA study would typically reveal:

The charges on each atom, indicating the electron-donating nature of the dimethylamino group and its effect on the aromatic ring and vinyl substituent.

Key hyperconjugative interactions, such as those between the nitrogen lone pair (n) and the π* antibonding orbitals of the phenyl ring, or between the π orbitals of the ring and the π* orbitals of the vinyl group. These interactions are crucial for understanding the molecule's electronic structure and reactivity.

However, specific E(2) values and NPA charges for this compound are not available in the cited literature.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, primarily using Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways.

Transition State Characterization and Energy Profiles

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to an unstable configuration that the reactants must pass through to become products. Computationally, a TS is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary frequency in its vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate.

An energy profile for a reaction plots the potential energy of the system against the reaction coordinate. It visually represents the energies of the reactants, transition states, intermediates, and products. The difference in energy between the reactants and the transition state is the activation energy, a critical factor in determining the reaction rate. For this compound, this type of analysis would be essential for studying its participation in reactions such as polymerization, electrophilic additions to the vinyl group, or electrophilic substitution on the aromatic ring. No specific computationally determined energy profiles or characterized transition states for reactions involving this molecule were found in the literature search.

Elucidation of Site and Chemoselectivity Determinants

This compound possesses multiple reactive sites: the vinyl group and various positions on the aromatic ring (ortho, para to the activating dimethylamino group). Computational chemistry can predict the most likely site of reaction (regioselectivity) and the preference for one functional group to react over another (chemoselectivity).

Determinants of selectivity are often analyzed using concepts like frontier molecular orbital (FMO) theory, which examines the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. The distribution and energy of these orbitals can indicate the most favorable sites for electrophilic or nucleophilic attack. Additionally, calculated atomic charges (from NPA) and Fukui functions can provide quantitative measures of local reactivity. A detailed computational study on this molecule would provide maps of its electrostatic potential and FMOs, but such specific analyses are not presently available.

Intermolecular Interactions and Crystal Packing Analysis (Hirshfeld Surface Studies)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a 3D representation of the space around a molecule in a crystal, colored according to various properties to highlight different types of intermolecular contacts.

Prediction of Spectroscopic Properties (e.g., UV-Vis, Photoluminescence)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for predicting the electronic absorption spectra (UV-Vis) of molecules. The calculation provides information about the vertical excitation energies, corresponding wavelengths (λ_max), and oscillator strengths (f) of electronic transitions. The oscillator strength is a measure of the intensity of the absorption band.

For a molecule like this compound, TD-DFT calculations could predict the key π→π* transitions responsible for its UV-Vis absorption. Analysis of the molecular orbitals involved in these transitions (e.g., HOMO→LUMO) would characterize them as intramolecular charge transfer (ICT) or locally excited (LE) states. This information is valuable for understanding the photophysical properties of the molecule, including its potential for fluorescence (photoluminescence). Despite the utility of this method, specific TD-DFT predictions for the UV-Vis or photoluminescence spectra of this compound have not been reported in the surveyed literature.

Thermodynamic Parameters and Stability Analysis

Computational chemistry allows for the calculation of various thermodynamic parameters by performing frequency calculations on the optimized molecular geometry. From the vibrational frequencies, it is possible to determine standard thermodynamic functions such as enthalpy (H), entropy (S), and Gibbs free energy (G) at different temperatures.

These calculations can be used to assess the relative stability of different isomers or conformers of a molecule. For instance, one could compare the thermodynamic stability of this compound with its isomers, N,N-Dimethyl-2-vinylaniline and N,N-Dimethyl-4-vinylaniline. The molecule with the lowest calculated Gibbs free energy would be predicted to be the most thermodynamically stable. However, a comparative study including calculated thermodynamic data for this compound is not available in the existing literature.

Q & A

(Basic) What are the common synthetic routes for preparing N,N-Dimethyl-3-vinylaniline, and what key reaction parameters influence yield?

Methodological Answer:

The synthesis typically involves alkylation of 3-vinylaniline derivatives using methylating agents (e.g., methyl iodide or dimethyl sulfate) under controlled conditions. Key parameters include:

- Catalyst selection : Lewis acids like AlCl₃ may enhance electrophilic substitution efficiency .

- Temperature control : Low temperatures (0–5°C) minimize side reactions such as over-alkylation .

- Solvent choice : Anhydrous solvents (e.g., dichloromethane) prevent hydrolysis of intermediates .

Post-synthesis, purification via fractional distillation or column chromatography is critical to isolate the product. Validate purity using NMR and mass spectrometry .

(Advanced) How can researchers resolve discrepancies in reported reaction kinetics for this compound under varying solvent conditions?

Methodological Answer:

Contradictions in kinetic data often arise from solvent polarity, viscosity, or trace impurities. To address this:

Standardize solvent purity : Use HPLC-grade solvents and document water content (e.g., via Karl Fischer titration) .

Replicate conditions : Compare results across multiple labs using identical equipment (e.g., stopped-flow spectrophotometers) .

Statistical analysis : Apply ANOVA or multivariate regression to isolate solvent-specific effects .

For example, polar aprotic solvents (e.g., DMF) may accelerate nucleophilic substitution rates compared to nonpolar solvents .

(Basic) What analytical techniques are most effective for characterizing this compound's purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragments (e.g., loss of methyl groups) .

- FTIR Spectroscopy : Detect C=N stretching (∼1600 cm⁻¹) and vinyl C-H vibrations (∼990 cm⁻¹) .

(Advanced) What strategies are recommended for elucidating the reaction mechanisms involving this compound in radical polymerization processes?

Methodological Answer:

To probe mechanisms in radical-initiated polymerization:

Isotopic labeling : Introduce deuterium at the vinyl group to track hydrogen abstraction pathways .

Kinetic studies : Monitor monomer consumption via in-situ Raman spectroscopy to determine rate constants .

Electron Paramagnetic Resonance (EPR) : Detect transient radical intermediates (e.g., pendant vinyl radicals) .

Controlled experiments with inhibitors (e.g., TEMPO) can confirm radical-mediated pathways .

(Basic) What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Engineering controls : Use fume hoods with ≥100 ft/min face velocity to prevent vapor exposure .

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in amber glass bottles under nitrogen to prevent oxidation .

(Advanced) How can computational modeling aid in predicting the regioselectivity of electrophilic substitutions in this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electron-rich sites (e.g., para to the dimethylamino group) .

- Molecular Dynamics (MD) : Simulate solvent effects on transition states to predict substitution patterns .

- Benchmarking : Validate models against experimental data (e.g., XRD structures of intermediates) .

(Basic) What are the stability considerations for storing this compound, and how can degradation be monitored?

Methodological Answer:

- Light sensitivity : Store in amber vials to prevent photolytic decomposition .

- Thermal stability : Avoid temperatures >40°C; conduct TGA/DSC to determine decomposition thresholds .

- Degradation monitoring : Use HPLC with UV detection (λ = 254 nm) to track impurity formation over time .

(Advanced) How does the electronic effect of the dimethylamino group influence the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

- Electron-donating effects : The dimethylamino group increases electron density on the vinyl moiety, enhancing dienophile reactivity .

- Steric effects : Substituent orientation (para vs. meta) affects transition state geometry. Use X-ray crystallography to confirm adduct regiochemistry .

- Kinetic vs. thermodynamic control : Vary reaction temperature (0°C vs. reflux) to isolate endo/exo products .

(Basic) What spectroscopic benchmarks exist for distinguishing this compound from its structural analogs?

Methodological Answer:

- UV-Vis spectroscopy : Compare λₘₐₓ values; the conjugated dimethylamino-vinyl system typically absorbs at 270–290 nm .

- ¹H NMR coupling constants : Vinyl protons (J = 10–17 Hz) differ from aliphatic protons in analogs like N,N-diethyl derivatives .

(Advanced) What are the challenges in scaling up this compound synthesis from milligram to gram quantities, and how can they be mitigated?

Methodological Answer:

- Heat dissipation : Use jacketed reactors with controlled cooling to prevent exothermic runaway reactions .

- Purification bottlenecks : Optimize flash chromatography gradients or switch to continuous distillation .

- Batch consistency : Implement QC checkpoints (e.g., inline FTIR) to monitor intermediate purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.